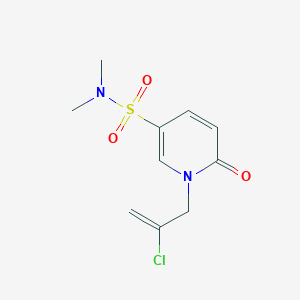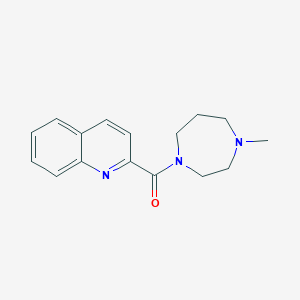
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide, also known as CPDS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDS is a sulfonamide derivative that is structurally similar to the antibiotic sulfathiazole.
作用机制
The mechanism of action of 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the folate biosynthesis pathway in bacteria. This compound has also been found to inhibit the activity of histone deacetylases, enzymes that regulate gene expression in eukaryotic cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to induce apoptosis, a programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in immune cells. This compound has been found to modulate the activity of ion channels, such as the voltage-gated potassium channel Kv1.3, in neuronal cells.
实验室实验的优点和局限性
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. This compound has a broad spectrum of biological activities, making it useful for studying various biological processes. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. This compound can also exhibit cytotoxicity at high concentrations, which can affect the interpretation of experimental results.
未来方向
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has several potential future directions for scientific research. This compound has been shown to have anticancer properties, and further studies are needed to investigate its potential as a cancer treatment. This compound has also been found to modulate the activity of ion channels, and further studies are needed to investigate its potential as a treatment for neurological disorders. This compound has been shown to inhibit the replication of HIV and HSV, and further studies are needed to investigate its potential as an antiviral agent. Finally, this compound has been found to modulate the immune response, and further studies are needed to investigate its potential as an immunomodulatory agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. This compound has several potential future directions for scientific research, including its potential as a cancer treatment, a treatment for neurological disorders, an antiviral agent, and an immunomodulatory agent. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成方法
The synthesis of 1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide involves the reaction of 2-chloroacrylonitrile with N,N-dimethyl-3-pyridinesulfonamide in the presence of a base. The resulting product is then oxidized to form this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
科学研究应用
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This compound has also been found to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
属性
IUPAC Name |
1-(2-chloroprop-2-enyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-8(11)6-13-7-9(4-5-10(13)14)17(15,16)12(2)3/h4-5,7H,1,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAFEQIPCPRKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN(C(=O)C=C1)CC(=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)


![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)


![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)
![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione](/img/structure/B7468169.png)

